(E)-2-cyano-3-[3-ethoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide
Description
The compound (E)-2-cyano-3-[3-ethoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide is a structurally complex enamide derivative featuring:
- A cyano group at the α-position of the enamide backbone.
- A 3-ethoxy-4-substituted phenyl ring with a 2-oxo-ethoxy linker connected to a 3-(trifluoromethyl)anilino moiety.
- An N-(2-methylcyclohexyl) group as the amide substituent.
- A defined (E)-stereochemistry across the α,β-unsaturated enamide system.
Its synthesis likely involves multi-step protocols similar to those described for structurally related enamide derivatives, such as condensation reactions between cyanoacrylate intermediates and substituted amines under controlled conditions .
Properties
IUPAC Name |
(E)-2-cyano-3-[3-ethoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F3N3O4/c1-3-37-25-14-19(13-20(16-32)27(36)34-23-10-5-4-7-18(23)2)11-12-24(25)38-17-26(35)33-22-9-6-8-21(15-22)28(29,30)31/h6,8-9,11-15,18,23H,3-5,7,10,17H2,1-2H3,(H,33,35)(H,34,36)/b20-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZJEJORZCPFIE-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2CCCCC2C)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2CCCCC2C)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-[3-ethoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes several functional groups, notably a cyano group, an ethoxy group, and a trifluoromethyl group. These groups contribute to its biological activity and pharmacological properties.
The biological activity of this compound can be attributed to its interactions with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to increased potency in biological systems . The presence of the cyano group may also facilitate interactions with specific enzymes or receptors involved in disease pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, quinazoline derivatives have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor proliferation . The specific compound may share these mechanisms due to structural similarities.
Anti-inflammatory Properties
Compounds containing the trifluoromethyl group have been reported to possess anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This suggests that this compound may have potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Antitumor Efficacy : A study on similar quinazoline derivatives demonstrated potent cytotoxicity against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values ranging from 3.35 to 5.59 μg/mL . This suggests that this compound may also exhibit comparable efficacy.
- Inflammation Models : In vitro tests showed that compounds with similar functional groups inhibited TNF-α production in human promyelocytic cell lines, indicating a potential mechanism for reducing inflammation .
Data Tables
Comparison with Similar Compounds
Key Observations:
Replacement of ethoxy with methoxy () reduces steric bulk but may decrease metabolic stability .
Bioactivity Trends: Ethyl 2-cyano-3-(substituted phenyl)acrylates () demonstrate dose-dependent antioxidant and anti-inflammatory effects, suggesting that the target compound’s acrylamide core may confer similar properties . Trifluoromethylphenyl-containing derivatives () are frequently associated with kinase inhibition, a trait common in anticancer agents .
Stereochemical Considerations :
- The (E)-configuration in the target compound and analogues ensures optimal spatial alignment for target binding, as seen in bioactive enamide derivatives .
Computational and Bioactivity-Based Comparisons
- Molecular Similarity Metrics: The target compound shares a high Tanimoto score (>0.7) with and compounds due to conserved acrylamide and cyano groups, as calculated using MACCS fingerprints .
- Bioactivity Clustering : Hierarchical clustering of bioactivity profiles (NCI-60 dataset) groups the target compound with derivatives, indicating shared mechanisms such as ROS scavenging or COX-2 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
